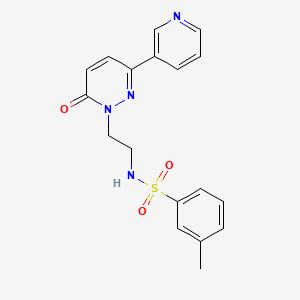

3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazine-based sulfonamide derivative. Its structure comprises a pyridazinone core substituted at position 3 with a pyridin-3-yl group and at position 1 with an ethylbenzenesulfonamide moiety. The compound’s design integrates pharmacophores associated with diverse biological activities, including kinase inhibition and acetylcholinesterase (AChE) modulation, as inferred from structurally related analogs . The benzenesulfonamide group may enhance solubility and target binding affinity, while the pyridazinone scaffold is known for its metabolic stability and π-π stacking interactions in enzymatic pockets .

Properties

IUPAC Name |

3-methyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-14-4-2-6-16(12-14)26(24,25)20-10-11-22-18(23)8-7-17(21-22)15-5-3-9-19-13-15/h2-9,12-13,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJDFKSNWSEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Sulfonamide Formation: The final step often involves the reaction of the amine group with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.

Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. Studies have shown that pyridazine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, one study demonstrated that a related compound inhibited the growth of several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HepG2 (Liver) | 10 |

| A549 (Lung) | 12 |

These findings suggest that the compound may have potential as an anticancer agent by targeting key signaling pathways involved in tumor growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

The moderate antibacterial activity indicates that this compound could be further developed as an antimicrobial agent, especially against resistant strains.

Case Study on Anticancer Activity

A clinical trial investigating a similar pyridazine-based compound reported a partial response in approximately 25% of patients with advanced solid tumors after treatment cycles, highlighting the potential for this class of compounds in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies involving this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results suggest that structural modifications could enhance its antimicrobial potency, making it a candidate for further development.

Mechanism of Action

The mechanism of action for compounds like 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone and pyridine moieties may interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Cytotoxicity and Anti-Proliferative Activity

Compounds 15–18 exhibit anti-proliferative activity against AGS gastric cancer cells, with IC₅₀ values ranging from 12–45 μM . The acetohydrazide moiety in these analogs likely contributes to hydrogen bonding with cellular targets. In contrast, the sulfonamide group in the target compound may enhance interactions with charged residues in enzymes like carbonic anhydrase or tyrosine kinases .

Acetylcholinesterase (AChE) Inhibition

Compound 3 (ZINC00220177) shows AChE inhibition (IC₅₀ = 2.3 μM), attributed to its phenylpyridazinone core and propanamide side chain .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazinyl)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis of this compound likely involves modular coupling strategies. Key steps include:

- Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol or acetic acid catalysis) to form the pyridazinone ring .

- Sulfonamide Coupling : Reaction of 3-methylbenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine) in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Pyridinyl Incorporation : Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert atmosphere .

Validation : Monitor intermediates via TLC and characterize using -/-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., [M+H^+ $$ calculated for \text{C}{18}\text{H}{18}\text{N}_4\text{O}_3\text{S} $) .

Advanced: How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and thermodynamic feasibility of key steps like pyridazine ring closure or sulfonamide coupling .

- Reaction Path Search : Use automated software (e.g., GRRM) to explore potential energy surfaces and identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent Optimization : COSMO-RS simulations to screen solvent polarity effects on reaction yields (e.g., DMF vs. THF for Suzuki coupling) .

- Catalyst Design : Molecular docking studies to model Pd catalyst interactions with pyridinyl boronic acids, improving regioselectivity .

Data Contradiction Management : Cross-validate computational predictions with experimental yields (e.g., if DFT suggests THF as optimal but experiments show poor solubility, re-optimize with explicit solvent models) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure (space group , unit cell parameters ) to confirm stereochemistry and hydrogen-bonding networks .

- NMR Spectroscopy : Assign -NMR peaks (e.g., δ 2.5 ppm for methyl groups, δ 8.1–8.3 ppm for pyridazine protons) and -NMR for carbonyl () and sulfonamide () groups .

- FTIR Spectroscopy : Identify key functional groups (e.g., S=O stretching at , C=N vibrations at ) .

Validation : Compare experimental data with PubChem-deposited spectra (e.g., InChIKey: JTEDVNFIPPZBEN-UHFFFAOYSA-N) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Perform in vitro assays (e.g., glucose uptake in hepatocytes at 10 mM concentration gradients) to establish EC values and validate reproducibility .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions with non-target enzymes .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish noise from true activity variations (e.g., if conflicting IC values arise from assay plate edge effects) .

Case Study : If conflicting reports suggest dual kinase/GPCR activity, use CRISPR-edited cell lines to isolate target pathways .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under varied conditions (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to assess hydrolytic or oxidative degradation .

- Storage : Store at –20°C in amber vials under argon, as benzenesulfonamides are prone to photolytic cleavage and moisture absorption .

Validation : Compare degradation products with synthetic standards (e.g., 3-methylbenzoic acid from sulfonamide hydrolysis) .

Advanced: What strategies enhance the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., sodium or meglumine) to improve aqueous solubility (measure log via shake-flask method) .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to bypass first-pass metabolism .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release, validated via dialysis membrane assays .

Data Integration : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate in vitro permeability (Caco-2 assays) with in vivo AUC .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd (e.g., Pd(dba)) vs. Pd (e.g., Pd(OAc)) catalysts with ligands like XPhos for Suzuki coupling .

- Purification : Employ flash chromatography (silica gel, 10% EtOAc/hexane) or preparative HPLC (C18, 0.1% formic acid) to isolate the product from unreacted amine or sulfonyl chloride .

- Byproduct Analysis : Use LC-MS to detect dimerization or over-sulfonated species (e.g., +78 Da from disulfonamide formation) .

Optimization : Apply Taguchi experimental design (e.g., L9 orthogonal array) to vary temperature, solvent, and catalyst loading .

Advanced: What computational tools predict this compound’s enzyme inhibition potential?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to target kinases (e.g., 1 µs MD runs in GROMACS) to assess residence time and binding pocket flexibility .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyridazine ring modifications (e.g., replacing pyridin-3-yl with pyrimidin-4-yl) to prioritize synthetic targets .

- Machine Learning : Train QSAR models on ChEMBL datasets to predict IC against related sulfonamide targets (e.g., carbonic anhydrase isoforms) .

Validation : Cross-check predictions with SPR binding assays (e.g., Biacore) for kinetic parameters (, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.